2-Pentanethiol

Description

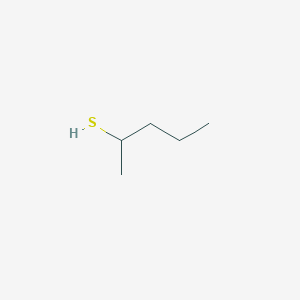

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentane-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12S/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSTYFNPKBDELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862827 | |

| Record name | Pentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in alcohol | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.832 (d20/4) | |

| Record name | 2-Pentanethiol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/127/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2084-19-7, 110503-18-9 | |

| Record name | 2-Pentanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2084-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002084197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PENTANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/529XY6M4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-2-Pentanethiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Pentanethiol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2-pentanethiol. The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical Identity and Properties

This compound, also known as sec-amyl mercaptan, is an organosulfur compound with a distinct and potent odor.[1] It is a colorless to pale yellow liquid at room temperature.[1]

Chemical Structure

The structure of this compound consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.

-

IUPAC Name: pentan-2-thiol[2]

-

Synonyms: 2-Mercaptopentane, 1-Methylbutanethiol, sec-Amyl mercaptan[2]

-

CAS Number: 2084-19-7[3]

-

Molecular Formula: C₅H₁₂S[4]

-

SMILES: CCCC(C)S[2]

-

InChI Key: QUSTYFNPKBDELJ-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 104.21 g/mol | [4] |

| Boiling Point | 116-118 °C | [4] |

| Melting Point | -169 °C | |

| Density | 0.827 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.441 | |

| Flash Point | 15 °C | |

| Vapor Pressure | 23.2 mmHg at 25°C | |

| Solubility | Slightly soluble in water; soluble in organic solvents. | [1][2] |

Experimental Protocols

This section details the methodologies for the synthesis and common reactions of this compound.

Synthesis of this compound

Two common methods for the synthesis of this compound are the reaction of 2-bromopentane with sodium hydrosulfide and the thiourea-mediated synthesis from 2-pentanol.[4]

2.1.1. From 2-Bromopentane (Nucleophilic Substitution)

This method involves the Sₙ2 reaction of 2-bromopentane with a sulfur nucleophile.

-

Materials: 2-bromopentane, sodium hydrosulfide (NaSH), ethanol, water, diethyl ether, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide in a mixture of ethanol and water.

-

Slowly add 2-bromopentane to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude this compound by fractional distillation.[4]

-

2.1.2. From 2-Pentanol (Thiourea-Mediated Synthesis)

This widely used industrial method proceeds through the formation of an isothiouronium salt followed by hydrolysis.[4]

-

Materials: 2-pentanol, thiourea, hydrochloric acid, sodium hydroxide, diethyl ether.

-

Procedure:

-

In a round-bottom flask, mix 2-pentanol and concentrated hydrochloric acid.

-

Add thiourea to the mixture and stir at room temperature until an isothiouronium salt precipitates.

-

Filter the salt and wash it with cold diethyl ether.

-

In a separate flask, dissolve the isothiouronium salt in water and add a solution of sodium hydroxide.

-

Heat the mixture to reflux to hydrolyze the salt to this compound.

-

Cool the reaction mixture and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent and purify the product by fractional distillation.[4]

-

Key Reactions of this compound

2.2.1. Oxidation to Dipentyl Disulfide

Thiols can be oxidized to disulfides using mild oxidizing agents.[1]

-

Materials: this compound, iodine, methanol, sodium thiosulfate solution.

-

Procedure:

-

Dissolve this compound in methanol in a flask.

-

Slowly add a solution of iodine in methanol to the stirred thiol solution until a persistent yellow color is observed.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, quench the excess iodine by adding a few drops of sodium thiosulfate solution until the yellow color disappears.

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain dipentyl disulfide.

-

2.2.2. Synthesis of a Thioether (S-alkylation)

The thiol group of this compound is nucleophilic and can react with alkyl halides to form thioethers.[1]

-

Materials: this compound, sodium hydroxide, an alkyl halide (e.g., methyl iodide), ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve this compound in ethanol.

-

Add a solution of sodium hydroxide in ethanol to the flask to form the thiolate.

-

Slowly add the alkyl halide to the stirred solution.

-

Heat the reaction mixture to reflux for several hours, monitoring its progress by TLC or GC-MS.

-

After completion, cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent. Purify the resulting thioether by column chromatography or distillation.

-

Mandatory Visualizations

Logical Relationship of this compound Properties

Caption: Logical relationships of this compound's core attributes.

Experimental Workflow for Synthesis from 2-Bromopentane

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-Pentanethiol (CAS Number: 2084-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Pentanethiol (CAS 2084-19-7), a versatile organosulfur compound. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and purification, discusses its various applications, and provides essential safety information. Furthermore, it explores the olfactory signaling pathway associated with thiols.

Chemical and Physical Properties

This compound, also known as sec-amyl mercaptan, is a colorless liquid with a characteristic strong, unpleasant odor.[1] It is an organic compound belonging to the thiol class, distinguished by the presence of a sulfhydryl (-SH) group.[1] While soluble in organic solvents, it has limited solubility in water.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| CAS Number | 2084-19-7[1][2][3][4][5][6][7][8] |

| Molecular Formula | C5H12S[1][2][4][5][6][7][8][9] |

| Molecular Weight | 104.21 g/mol [2][4][5][6] |

| IUPAC Name | pentane-2-thiol[7][9] |

| Synonyms | 1-Methylbutanethiol, 2-Mercaptopentane, sec-Amyl mercaptan[1][2][3][7] |

| EINECS Number | 218-224-4[2] |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1][3] |

| Odor | Strong, sulfurous, gassy, unpleasant[1][2][3] |

| Melting Point | -168.95 °C[2][4] |

| Boiling Point | 101 °C (lit.)[2][4][5] |

| Flash Point | 80 °F (26.7 °C)[2][4] |

| Density | 0.827 g/mL at 25 °C (lit.)[2][4][5] |

| Vapor Pressure | 23.2 mmHg at 25°C[2][4] |

| Refractive Index | n20/D 1.4410 (lit.)[2][4][5][6] |

| pKa | 10.96 ± 0.10 (Predicted)[2][3] |

| Solubility | Slightly soluble in water; soluble in alcohol[3][9] |

Experimental Protocols

Synthesis of this compound from 2-Bromopentane

A common laboratory-scale synthesis of this compound involves the nucleophilic substitution of 2-bromopentane with a hydrosulfide salt.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydrosulfide (NaSH) in a suitable solvent such as ethanol.

-

Addition of Alkyl Halide: Slowly add 2-bromopentane to the stirred solution of sodium hydrosulfide.

-

Reaction: Heat the reaction mixture to reflux for several hours to ensure the completion of the reaction.

-

Work-up: After cooling the reaction mixture to room temperature, pour it into water and extract with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.

Purification by Fractional Distillation

Due to its relatively low boiling point, fractional distillation is an effective method for purifying this compound from less volatile impurities.

Methodology:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a distillation flask containing the crude this compound and boiling chips, a fractionating column, a condenser, and a collection flask.

-

Distillation: Gently heat the distillation flask. The temperature at the head of the column should be monitored closely.

-

Fraction Collection: Collect the fraction that distills at or near the boiling point of this compound (101 °C). Discard any initial lower-boiling fractions and any higher-boiling residue.

Applications

This compound has a range of applications across various industries, primarily driven by its distinct organoleptic properties and its reactivity as a chemical intermediate.

-

Flavor and Fragrance Industry: It is used as a flavoring agent in food products to impart sulfurous, coffee, and bacon-like notes.[2] Its aroma profile, described as sulfurous, ripe, and fruity with roasted nuances, also makes it a component in fragrances.[2]

-

Chemical Synthesis: this compound serves as a starting material or intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.[1][10]

-

Industrial Odorant: Due to its strong and distinct smell, it can be used as an odorant for natural gas to aid in leak detection.[9][11]

-

Analytical Chemistry: Its well-defined aroma and taste characteristics allow for its use as a reference compound in the development and calibration of analytical instruments.[2]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[3][12] It is irritating to the eyes, skin, and respiratory system.[3][12]

Table 3: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor[7] |

| Skin irritation (Category 2) | H315: Causes skin irritation[7] |

| Eye irritation (Category 2) | H319: Causes serious eye irritation[7] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation[7] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Respiratory Protection: Use a government-approved respirator if working in areas with poor ventilation.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Signaling Pathway: Olfactory Perception of Thiols

The perception of the odor of thiols like this compound is a complex biological process initiated by the interaction of the odorant molecule with olfactory receptors (ORs) in the nasal cavity.

The binding of a thiol to a specific OR, a G-protein coupled receptor, triggers a conformational change in the receptor. This activates a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and perceived as a specific smell. Recent studies suggest that metal ions, such as copper, may play a crucial role in the detection of sulfur-containing odorants by certain olfactory receptors.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy this compound | 2084-19-7 [smolecule.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiol - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Solved Devise a reaction scheme to form (R)-2-pentanethiol | Chegg.com [chegg.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The role of metals in mammalian olfaction of low molecular weight organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. New factor characterizing the in-mouth release of odorants (volatile thiols): compositional changes in odorants exhaled from the human nose during drinking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Pentanethiol from 2-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting 2-pentanol to 2-pentanethiol. This document outlines detailed experimental methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound, a secondary thiol, is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its nucleophilic sulfur atom allows for a variety of chemical transformations. The conversion of the readily available precursor, 2-pentanol, to this compound is a key transformation in organic synthesis. This guide explores three principal methods for this conversion: activation of the hydroxyl group via a tosylate intermediate, reaction with thiourea, and the Mitsunobu reaction. Each method offers distinct advantages and is suited for different experimental constraints and desired outcomes.

Synthetic Pathways

The conversion of 2-pentanol, an alcohol, to this compound requires the substitution of the hydroxyl group, which is a poor leaving group, with a thiol moiety. This is typically achieved by first converting the hydroxyl into a good leaving group.

Synthesis via a Tosylate Intermediate

This classic and reliable two-step method involves the initial conversion of the alcohol to a tosylate, followed by nucleophilic substitution with a sulfur source.

Reaction Scheme:

Caption: Synthesis of this compound via a Tosylate Intermediate.

This SN2 reaction proceeds with an inversion of stereochemistry at the chiral center. For instance, (R)-2-pentanol will yield (S)-2-pentanethiol.[1]

Thiourea-Mediated Synthesis

This method is a widely adopted industrial process known for its high yields and operational simplicity.[1] It involves the formation of an S-(2-pentyl)isothiouronium salt, which is then hydrolyzed under basic conditions to afford the thiol.

Reaction Scheme:

Caption: Thiourea-Mediated Synthesis of this compound.

This method typically provides high yields, ranging from 76% to 93%.[1]

Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot conversion of a primary or secondary alcohol to a variety of functional groups, including thiols, with a predictable inversion of stereochemistry.[2][3][4] This reaction utilizes triphenylphosphine (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group. A suitable sulfur nucleophile, like thioacetic acid, is then used to displace the activated hydroxyl group. Subsequent hydrolysis of the resulting thioester yields the desired thiol.

Reaction Scheme:

References

An In-depth Technical Guide to 2-Pentanethiol

This guide provides a comprehensive overview of the chemical and physical properties of 2-Pentanethiol, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as sec-amyl mercaptan, is an organosulfur compound belonging to the alkylthiol class of molecules.[1][2] Its distinct and pungent odor is a characteristic feature of thiols.[1][3] The molecule consists of a five-carbon pentane chain with a thiol (-SH) group attached to the second carbon atom.[1]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C5H12S | [3][4][5] |

| Molecular Weight | 104.22 g/mol | [3][5] |

| 104.214 g/mol | [2][3][4] | |

| Density | 0.832 g/mL (at 20°C) | [3][5] |

| 0.827 g/mL (at 25°C) | [6] | |

| Boiling Point | 101 °C | [6] |

| 114.8 °C | [7] | |

| ~118 °C | [1] | |

| Melting Point | -169 °C | [7] |

| Flash Point | 36 °C | [1] |

| Refractive Index | 1.4410 (at 20°C) | [6][7] |

| 1.442-1.452 | [5] | |

| Solubility | Slightly soluble in water; soluble in alcohol. | [3][5] |

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not extensively available in the public domain. However, its analysis often involves standard techniques for volatile sulfur compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for the identification and quantification of this compound, particularly in complex matrices such as food products or environmental samples. The NIST WebBook lists mass spectrum data obtained through electron ionization.[4]

Sensory Analysis: Due to its strong aroma, sensory panels are often used to determine its aroma and taste threshold values in various food and beverage applications.[6] For instance, its aroma is described as sulfurous and fruity, while its taste is noted as having roasted, savory notes at concentrations as low as 0.1 ppm.[6]

Logical Relationship of this compound's Structure and Applications

The chemical structure of this compound directly influences its properties and, consequently, its industrial applications. The presence of the thiol group is central to its characteristic odor and reactivity, while the five-carbon chain dictates its volatility and solubility.

Caption: Structure-property-application relationship of this compound.

Applications

The distinct properties of this compound have led to its use in several industrial contexts:

-

Food Industry: It is utilized as a flavoring agent, contributing to the aroma profiles of certain foods and beverages, such as guava and yellow passion fruit.[6]

-

Gas Industry: Its potent odor makes it an effective odorant for natural gas, enabling the detection of leaks.[3]

-

Chemical Manufacturing: It serves as an intermediate in the synthesis of other organic compounds, which may include pharmaceuticals and agrochemicals.[3]

References

- 1. What is this compound - Properties & Specifications [dimethyl-disulfide.net]

- 2. Showing Compound this compound (FDB020872) - FooDB [foodb.ca]

- 3. Buy this compound | 2084-19-7 [smolecule.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 2084-19-7 [chemicalbook.com]

- 7. This compound | CAS#:2084-19-7 | Chemsrc [chemsrc.com]

A Technical Guide to the Odor Profile and Sensory Data of 2-Pentanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pentanethiol, a volatile sulfur compound, is characterized by a potent and complex odor profile that is of significant interest in the fields of flavor chemistry, sensory science, and pharmacology. This technical guide provides a comprehensive overview of the sensory and physicochemical properties of this compound, including its detailed odor profile, sensory thresholds, and the underlying molecular mechanisms of its perception. This document synthesizes available data to present a clear and actionable resource for professionals engaged in research and development involving this and similar volatile sulfur compounds.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective study and application. These properties influence its volatility, solubility, and interaction with sensory receptors.

| Property | Value | Reference |

| Synonyms | 1-Methylbutanethiol, sec-Amyl mercaptan, 2-Mercaptopentane | [1][2] |

| CAS Number | 2084-19-7 | [1] |

| Molecular Formula | C5H12S | [1] |

| Molecular Weight | 104.22 g/mol | [3] |

| Boiling Point | 101-113 °C | [1][2] |

| Flash Point | 80 °F (26.67 °C) | [4] |

| Density | 0.827 - 0.832 g/mL at 20-25 °C | [1][4] |

| Solubility | Insoluble in water; soluble in alcohol | [2] |

Odor Profile and Sensory Thresholds

The odor of this compound is potent and multifaceted, with descriptors ranging from pungent and sulfurous to savory and even fruity, depending on the concentration and context.

Qualitative Odor Profile

The aroma of this compound is predominantly characterized by strong sulfurous notes. Key descriptors reported in the literature include:

-

Primary Descriptors: Sulfurous, gassy, pungent, rotten cabbage-like, garlic-like.[1][5]

-

Secondary/Nuanced Descriptors: Savory, roasted, alliaceous (garlic-like), with notes of ripe fruit, pineapple, and tropical fruit, especially at lower concentrations in a food matrix.[1]

Quantitative Sensory Data

| Odor Attribute | Intensity (Hypothetical) |

| Sulfurous/Gassy | High |

| Pungent | High |

| Roasted/Savory | Medium |

| Alliaceous (Garlic) | Medium |

| Fruity (Tropical/Pineapple) | Low to Medium |

Sensory Thresholds

This compound is a high-impact aroma compound with a very low odor detection threshold.

| Threshold Type | Value | Medium |

| Odor Threshold | < 0.002 ppm | Not specified |

The extremely low threshold underscores the significant contribution of this compound to the overall aroma of a product, even at trace concentrations.

Experimental Protocols for Sensory Analysis

The evaluation of the sensory properties of potent volatile sulfur compounds like this compound requires specific and well-controlled methodologies to ensure accurate and reproducible results.

Quantitative Descriptive Analysis (QDA)

QDA is a robust method for developing a comprehensive sensory profile of a substance.

Objective: To identify and quantify the key aroma and flavor attributes of this compound.

Methodology:

-

Panel Selection and Training:

-

Select 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

-

Conduct training sessions to familiarize panelists with the aroma of this compound at various concentrations in a neutral medium (e.g., mineral oil or water).

-

Develop a consensus vocabulary (lexicon) of descriptive terms for the aroma attributes.

-

Train panelists on the use of an unstructured line scale (e.g., 0-15) for rating the intensity of each attribute.

-

-

Sample Preparation and Presentation:

-

Prepare solutions of this compound in a deodorized and appropriate solvent at concentrations relevant to the intended application.

-

Present samples in coded, covered, and odor-free containers to panelists in individual sensory booths with controlled temperature and ventilation.

-

Include a reference standard and a blank sample for calibration and to minimize sensory fatigue.

-

-

Data Collection and Analysis:

-

Panelists individually rate the intensity of each descriptor on the line scale.

-

Collect the data and perform statistical analysis (e.g., ANOVA, Principal Component Analysis) to determine the sensory profile and assess panel performance.

-

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique for identifying the specific volatile compounds that contribute to the aroma of a sample.

Objective: To separate and identify the aroma-active compounds in a sample containing this compound and to determine their individual odor characteristics.

Methodology:

-

Sample Preparation:

-

Extract the volatile fraction from the sample matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE).[6]

-

-

GC Separation:

-

Inject the extracted volatiles into a gas chromatograph equipped with an appropriate capillary column for the separation of sulfur compounds.

-

-

Olfactometry and Detection:

-

Split the effluent from the GC column between a chemical detector (e.g., mass spectrometer, flame ionization detector) and a sniffing port.

-

A trained panelist or a group of panelists sniffs the effluent at the olfactometry port and records the time, duration, and description of each perceived odor.

-

-

Data Analysis:

-

Correlate the sensory data from the olfactometry with the instrumental data from the detector to identify the compounds responsible for specific aromas.

-

Techniques like Aroma Extract Dilution Analysis (AEDA) can be used to determine the flavor dilution (FD) factor for each odorant, providing a measure of its aroma potency.

-

Molecular Mechanism of Perception: The Olfactory Signaling Pathway

The perception of this compound and other low-molecular-weight thiols is initiated by their interaction with specific olfactory receptors in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of a neural signal that is interpreted by the brain as a specific smell.

The Role of Olfactory Receptor OR2T11

Research has identified the human olfactory receptor OR2T11 as a key receptor for low-molecular-weight thiols.[7][8][9] Studies have shown that OR2T11 is activated by a range of short-chain thiols, and it is highly probable that this compound, a five-carbon thiol, is one of its ligands.[7][8]

The Critical Role of Copper Ions

A crucial aspect of thiol perception by OR2T11 is the involvement of metal ions, specifically copper (Cu²⁺) .[7][10][11] The presence of copper ions has been shown to significantly enhance the response of OR2T11 to thiols.[7][10] It is hypothesized that copper acts as a cofactor, forming a complex with the thiol that facilitates its binding to and activation of the receptor.[10][11]

Olfactory Signal Transduction Pathway

The binding of the this compound-copper complex to OR2T11 initiates the canonical olfactory signaling cascade:

-

Receptor Activation: The odorant-receptor complex undergoes a conformational change.

-

G-protein Activation: The activated OR2T11 activates a coupled heterotrimeric G-protein (Gαolf).

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

-

Depolarization and Action Potential: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the olfactory sensory neuron. If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb of the brain for processing.

The following diagram illustrates the proposed signaling pathway for the perception of this compound.

Caption: Proposed signaling pathway for this compound perception mediated by OR2T11 and copper.

Conclusion

This compound is a high-impact volatile sulfur compound with a complex and potent odor profile. Its perception is mediated by the olfactory receptor OR2T11 in a copper-dependent manner. A thorough understanding of its sensory characteristics and the molecular mechanisms of its detection is crucial for its effective application in flavor and fragrance creation, as well as for the development of odor masking technologies and potential therapeutic interventions related to olfaction. Further research employing quantitative sensory analysis and in-vitro receptor assays will provide a more detailed understanding of the structure-activity relationships governing the perception of this and other important thiols.

References

- 1. Cas 2084-19-7,this compound | lookchem [lookchem.com]

- 2. This compound(2084-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. This compound | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sec-amyl mercaptan, 2084-19-7 [thegoodscentscompany.com]

- 5. nbinno.com [nbinno.com]

- 6. Enantiomeric Distribution of this compound in Guava Fruit (Psidium guajava L.) by Multidimensional Gas Chromatography with Sulfur Chemiluminescence Detection | Semantic Scholar [semanticscholar.org]

- 7. Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Smelling Sulfur: Copper and Silver Regulate the Response of Human Odorant Receptor OR2T11 to Low-Molecular-Weight Thiols. | Semantic Scholar [semanticscholar.org]

- 10. Crucial role of copper in detection of metal-coordinating odorants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

Solubility of 2-Pentanethiol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-pentanethiol in various organic solvents. This compound, a volatile organosulfur compound, finds applications in organic synthesis and as a flavoring agent. A thorough understanding of its solubility is critical for its effective use in reaction chemistry, purification processes, and formulation development. This document presents qualitative and extrapolated quantitative solubility data, alongside a detailed experimental protocol for its determination.

Introduction

This compound (C₅H₁₂S), also known as sec-amyl mercaptan, is a colorless liquid with a characteristic strong, unpleasant odor. Its chemical structure, featuring a five-carbon chain with a thiol (-SH) group on the second carbon, dictates its physicochemical properties, including its solubility. The thiol group imparts some polarity, while the pentyl chain contributes to its nonpolar character. This amphiphilic nature results in varying degrees of solubility across a range of organic solvents.

General solubility principles suggest that this compound is slightly soluble in water and demonstrates good solubility in many organic solvents[1][2][3][4]. Thiols, in general, exhibit lower boiling points and are less soluble in polar solvents like water compared to alcohols with similar molecular weights due to weaker hydrogen bonding[1][4]. However, they are often miscible with a variety of organic solvents[5].

Solubility Profile of this compound

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent Class | Solvent | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL) |

| Alcohols | Methanol | Miscible | > 100 |

| Ethanol | Miscible | > 100 | |

| Isopropanol | Miscible | > 100 | |

| Ethers | Diethyl Ether | Miscible | > 100 |

| Tetrahydrofuran (THF) | Miscible | > 100 | |

| Ketones | Acetone | Miscible | > 100 |

| Methyl Ethyl Ketone | Miscible | > 100 | |

| Hydrocarbons | n-Hexane | Soluble | 50 - 100 |

| Toluene | Soluble | 50 - 100 | |

| Halogenated | Dichloromethane | Soluble | > 100 |

| Chloroform | Soluble | > 100 |

Disclaimer: The quantitative solubility values presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles due to the absence of specific experimental data for this compound in the cited literature.

Experimental Determination of this compound Solubility

The following section outlines a detailed experimental protocol for the quantitative determination of this compound solubility in an organic solvent. This method involves creating a saturated solution, followed by quantification of the dissolved thiol using UV-Vis spectrophotometry with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB).

Materials and Equipment

-

This compound (≥98% purity)

-

Organic solvent of interest (analytical grade)

-

Ellman's Reagent (DTNB)

-

Tris buffer (pH 8.0)

-

UV-Vis Spectrophotometer

-

Thermostatic shaker or water bath

-

Calibrated positive displacement pipettes and syringes

-

Volumetric flasks and other standard laboratory glassware

-

Analytical balance

-

Syringe filters (0.22 µm, solvent-compatible)

Experimental Workflow

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess of this compound to a known volume of the chosen organic solvent in a sealed, airtight vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C ± 0.1°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved phases is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette. To avoid drawing any undissolved solute, immediately filter the collected sample through a 0.22 µm syringe filter compatible with the organic solvent into a clean, sealed vial.

-

Perform a series of accurate dilutions of the filtered saturated solution with the same organic solvent to bring the concentration of this compound into the linear range of the analytical method.

-

-

Quantification using Ellman's Assay:

-

Preparation of DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer, such as 0.1 M Tris buffer at pH 8.0.

-

Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent. In a set of cuvettes, add a fixed volume of the DTNB solution and a specific volume of each standard solution. Allow the color to develop for a consistent period (e.g., 15 minutes). The reaction between the thiol group and DTNB produces the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm. Measure the absorbance of each standard and plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: In a separate cuvette, add the same fixed volume of the DTNB solution and a specific volume of the diluted, filtered sample. After the same incubation period, measure the absorbance at 412 nm.

-

Calculation: Using the equation derived from the standard curve, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the concentration in the original saturated solution. This concentration represents the solubility of this compound in the specific organic solvent at the experimental temperature.

-

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

-

Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, depending on the thermodynamics of the solution process.

-

Polarity of the Solvent: As a weakly polar compound, this compound will exhibit higher solubility in solvents with similar polarity. It is expected to be miscible with polar aprotic solvents and alcohols, and have good solubility in nonpolar hydrocarbon solvents.

-

Presence of Impurities: Impurities in either the this compound or the solvent can affect the measured solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a broad range of organic solvents is limited in the public domain, this guide provides a foundational understanding based on established chemical principles and data from analogous compounds. The provided experimental protocol offers a robust method for researchers to determine precise solubility values tailored to their specific applications. A thorough understanding and experimental determination of solubility are paramount for the successful application of this compound in research and industrial settings.

References

- 1. Thiol - Wikipedia [en.wikipedia.org]

- 2. Thiol [chemeurope.com]

- 3. byjus.com [byjus.com]

- 4. Thiol: Structure, Properties & Uses Explained Simply [vedantu.com]

- 5. lifechempharma.com [lifechempharma.com]

- 6. 1-Pentanethiol | C5H12S | CID 8067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Pentanethiol: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the boiling point and vapor pressure of 2-Pentanethiol (CAS No. 2084-19-7), a crucial organosulfur compound. Understanding these fundamental physicochemical properties is paramount for its application in various research and development settings, including its use as a flavoring agent, in organic synthesis, and in the study of thiol-containing compounds. This document presents quantitative data in a clear, tabular format, outlines detailed experimental protocols for property determination, and includes a visualization of the core thermodynamic relationship governing these properties.

Physicochemical Data of this compound

This compound, also known as sec-amyl mercaptan, is a colorless liquid with a characteristic pungent odor.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C5H12S | [2][3][4][5][6] |

| Molecular Weight | 104.21 g/mol | [3][6] |

| Boiling Point | 112.9 °C to 118 °C at 760 mmHg | [1][2][3][7] |

| Vapor Pressure | 23.2 mmHg at 25 °C | [2][3][8] |

| Melting Point | -169 °C | [2][3][7] |

| Flash Point | 15 °C to 36 °C | [1][2][3] |

| Density | ~0.83 g/cm³ | [1] |

| Water Solubility | Slightly soluble | [3] |

Experimental Protocols for Determination of Boiling Point and Vapor Pressure

Accurate determination of boiling point and vapor pressure is essential for the safe handling, purification, and application of this compound. Standardized methods, such as those outlined by ASTM International and the Organisation for Economic Co-operation and Development (OECD), ensure data reliability and reproducibility.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5] For a pure compound like this compound, the boiling point is a characteristic physical constant.

Ebulliometry (ASTM E1719)

This method involves measuring the boiling point of a liquid by determining the temperature at which the liquid and its vapor are in equilibrium at a given pressure.[4]

-

Apparatus: An ebulliometer, which consists of a boiler, a Cottrell pump (to spray the boiling liquid over the thermometer), a condenser, and a calibrated temperature measuring device.

-

Procedure:

-

The sample of this compound is placed in the boiler.

-

The system pressure is controlled and measured accurately.

-

The liquid is heated to its boiling point. The Cottrell pump ensures that the thermometer is wetted with the boiling liquid in equilibrium with its vapor, preventing superheating.

-

The temperature and pressure are recorded once a stable equilibrium is reached.

-

The procedure is repeated at different pressures to obtain a vapor pressure curve. The normal boiling point is the temperature at which the vapor pressure equals 101.325 kPa (1 atm).[5]

-

Distillation Method

A common laboratory method for determining the boiling point of a liquid involves simple distillation.[9]

-

Apparatus: A distillation flask, a condenser, a receiving flask, a heat source, and a thermometer.

-

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

The liquid is heated, and the temperature is recorded when the vapor condensation rate is steady and the temperature reading is constant. This constant temperature is the boiling point at the measured atmospheric pressure.

-

Determination of Vapor Pressure

Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state, and it increases with temperature.[2] The relationship between vapor pressure and temperature is non-linear and is often described by the Clausius-Clapeyron relation.[2]

Isoteniscope Method (ASTM D2879)

This static method is used for determining the vapor pressure of pure liquids.[8]

-

Apparatus: An isoteniscope, which is a U-tube manometer containing the sample, is placed in a temperature-controlled bath.

-

Procedure:

-

The sample of this compound is introduced into the isoteniscope.

-

The sample is degassed by repeatedly freezing and evacuating the apparatus.

-

The temperature of the bath is raised to the desired point, and the system is allowed to reach thermal equilibrium.

-

The pressure of an inert gas is adjusted to balance the vapor pressure of the sample, as indicated by the equal levels of the liquid in the U-tube.

-

The applied pressure, which is equal to the vapor pressure of the sample, is measured. This is repeated at various temperatures to establish the vapor pressure-temperature relationship.[8]

-

Gas Saturation Method (OECD Guideline 104)

This dynamic method is suitable for determining the vapor pressure of substances with low volatility.[1][10]

-

Apparatus: A temperature-controlled saturation column, a source of inert gas, flow meters, and a trapping system to collect the vaporized sample.

-

Procedure:

-

A slow, measured stream of an inert gas (e.g., nitrogen) is passed through or over the surface of the this compound sample at a constant temperature.

-

The inert gas becomes saturated with the vapor of the substance.

-

The amount of vaporized substance is determined by trapping it (e.g., in a cold trap or on a sorbent) and then quantifying it (e.g., by chromatography or gravimetry).

-

The vapor pressure is calculated from the amount of substance transported and the total volume of gas passed through the system.

-

Relationship Between Vapor Pressure, Temperature, and Boiling Point

The boiling point of a liquid is intrinsically linked to its vapor pressure. As the temperature of a liquid increases, its vapor pressure also increases. The liquid boils when its vapor pressure becomes equal to the external pressure acting on its surface. This fundamental relationship is crucial for understanding the behavior of this compound under different temperature and pressure conditions.

Caption: The interplay between temperature, vapor pressure, and external pressure determines the boiling point of a liquid.

References

- 1. Vapour/Pressure (isoteniscope) | Scymaris [scymaris.com]

- 2. Vapor pressure - Wikipedia [en.wikipedia.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. Boiling point - Wikipedia [en.wikipedia.org]

- 6. How are vapour pressure and boiling point related? - askIITians [askiitians.com]

- 7. nwsci.com [nwsci.com]

- 8. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]

- 9. vernier.com [vernier.com]

- 10. books.google.cn [books.google.cn]

2-Pentanethiol safety and handling precautions

An In-depth Technical Guide to 2-Pentanethiol: Safety and Handling Protocols for Laboratory Professionals

Introduction

This compound (CAS No. 2084-19-7), also known as sec-amyl mercaptan, is an organosulfur compound with the chemical formula C5H12S.[1][2][3] It is a colorless to pale yellow, flammable liquid recognized by its distinct, pungent, and unpleasant odor.[1][3][4] Due to its volatile nature and characteristic aroma, it finds application as a flavoring agent in the food industry.[3][4] However, its flammability and potential health hazards necessitate strict adherence to safety and handling protocols, particularly in research and development settings.

This guide provides comprehensive technical information on the safe handling, storage, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

This compound is an alkyl thiol that is slightly soluble in water but soluble in organic solvents like alcohol.[2][3][5] Its physical and chemical properties are critical for understanding its behavior and potential hazards in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C5H12S | [3][5] |

| Molecular Weight | ~104.22 g/mol | [1][3][5] |

| Appearance | Colorless to pale yellow liquid | [1][2][3] |

| Odor | Pungent, unpleasant, sulfuraceous | [1][2][4] |

| Boiling Point | ~114.8°C - 118°C | [1][6] |

| Melting Point | -169°C | [6] |

| Flash Point | 19°C - 26.67°C (66.20°F - 80°F) | [1][7][8] |

| Density | ~0.823 - 0.832 g/cm³ at 20°C | [1][3][5][6] |

| Refractive Index (n20/D) | ~1.4410 - 1.4520 | [5][6][7] |

| Solubility | Slightly soluble in water; soluble in alcohol | [2][3][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[2][3][5]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 / Category 3 | H225: Highly flammable liquid and vapour / H226: Flammable liquid and vapour |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

Note: GHS classifications may vary slightly between suppliers and regulatory bodies.[3][5]

Primary Hazards:

-

Flammability: Highly flammable, with vapors that can form explosive mixtures with air.[9][10][11] Vapors may travel to a source of ignition and flash back.[8][10]

-

Irritation: Causes irritation to the skin, eyes, and respiratory system.[2][9]

-

Inhalation: May be harmful if inhaled, causing irritation to the mucous membranes and upper respiratory tract.[9] Symptoms can include headache, nausea, and coughing.[11]

-

Ingestion: May be harmful if swallowed.[9]

-

Stench: Possesses a strong, unpleasant odor.[9]

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize risk.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][12][13]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[10][12][13]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[13]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[8][9][13] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber).[9] Wear appropriate protective clothing to prevent skin exposure.[8][14] |

| Respiratory Protection | A government-approved respirator (e.g., NIOSH/MSHA approved) should be used if exposure limits are exceeded or if irritation is experienced.[8][9][14] |

Handling Procedures

-

Keep away from heat, sparks, open flames, and other ignition sources.[2][13] No smoking is permitted in the handling area.[2][12]

-

Ground and bond containers and receiving equipment to prevent static electricity discharge.[2][8][13]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing vapors or mist.[13]

-

Wash hands thoroughly after handling.[2]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][13]

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[9][11][13]

-

Storage under a nitrogen atmosphere can help maintain product quality by preventing oxidation.[3][13]

Emergency Procedures

Rapid and appropriate response is critical in the event of an emergency.

First-Aid Measures

Immediate medical attention is often required.[14]

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them at rest. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9][12] |

| Skin Contact | Immediately take off all contaminated clothing. Flush the skin with copious amounts of water for at least 15 minutes. Wash the affected area with soap and water. Seek medical attention.[9][12][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[9][10][15]

-

Specific Hazards: The substance is highly flammable.[9] Vapors are heavier than air and can form explosive mixtures.[8][11] Burning may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[9][11]

-

Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[8][9][10] Use water spray to cool fire-exposed containers.[8]

Accidental Release Measures

A systematic approach is required to safely manage spills.

-

Personal Precautions: Immediately remove all sources of ignition.[13] Evacuate personnel from the area. Ensure adequate ventilation.[14] Avoid breathing vapors. Wear the appropriate PPE as described in Section 3.2.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[16]

-

Containment and Cleanup: For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[9] Use non-sparking tools to collect the material and place it in a suitable, covered container for disposal.[9][13] After the material has been collected, ventilate the area and wash the spill site.[9]

The following diagram outlines the logical steps for responding to an accidental release.

Caption: Logical workflow for responding to an accidental this compound spill.

Toxicological Information

While detailed toxicological studies for this compound are not extensively available in the provided results, the primary concerns are acute toxicity through inhalation and irritation to the skin, eyes, and respiratory system.[2][9] It is classified as harmful if inhaled and causes serious irritation upon contact.[5][9]

No specific LD50 or LC50 data for this compound (CAS 2084-19-7) was available in the consulted resources.

Transport and Disposal Information

Transport

This compound is regulated for transport due to its flammability.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |

| DOT (US) | UN1993 | Flammable liquid, n.o.s. | 3 | II / III |

Note: Transport information can vary. Always consult the latest regulations.[9]

Disposal

Disposal of this compound and its contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[13] Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains.

References

- 1. What is this compound - Properties & Specifications [dimethyl-disulfide.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Buy this compound | 2084-19-7 [smolecule.com]

- 4. CAS 2084-19-7: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C5H12S | CID 62424 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS#:2084-19-7 | Chemsrc [chemsrc.com]

- 7. sec-amyl mercaptan, 2084-19-7 [thegoodscentscompany.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. This compound(2084-19-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. ICSC 1521 - 1-PENTANETHIOL [inchem.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. echemi.com [echemi.com]

- 16. spectrumchemical.com [spectrumchemical.com]

The Enigmatic Presence of 2-Pentanethiol in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Pentanethiol, a volatile sulfur compound, plays a significant, albeit often subtle, role in the aroma profiles of various food products. Characterized by its potent and complex aroma, which can range from savory and roasted to alliaceous (garlic-like), this thiol is a key contributor to the sensory experience of certain foods. While it is utilized as a flavoring agent in the food industry, its natural occurrence is less documented but of considerable interest to food chemists, flavor scientists, and researchers in related fields. This technical guide provides an in-depth exploration of the natural occurrence of this compound in foods, detailing its concentration, analytical methodologies for its detection and quantification, and its potential biochemical formation pathways.

Natural Occurrence and Quantitative Data

This compound has been identified as a naturally occurring volatile compound primarily in tropical fruits, where it contributes to their characteristic complex aromas. The most cited occurrences are in guava (Psidium guajava L.) and yellow passion fruit (Passiflora edulis f. flavicarpa).[1][2]

While its presence is confirmed, precise quantitative data remains limited in publicly accessible literature. The table below summarizes the available information on the concentration of this compound in specific foods.

| Food Item | Concentration Range | Method of Analysis | Reference |

| Guava (Psidium guajava L.) | 10-20 µg/L (estimated) | Not specified | [2] |

| Yellow Passion Fruit (Passiflora edulis f. flavicarpa) | Detected, but not quantified | Not specified | [1] |

It is important to note that the concentration of volatile compounds in fruits can be influenced by factors such as cultivar, ripeness, and processing methods. The limited quantitative data highlights the need for further research to establish a more comprehensive understanding of this compound levels in various foodstuffs.

Experimental Protocols for Analysis

The analysis of volatile thiols like this compound in complex food matrices presents significant challenges due to their low concentrations, high volatility, and reactivity. Effective analysis requires sensitive and specific methodologies. The following sections detail the key experimental protocols employed for the identification and quantification of this compound in food samples.

Sample Preparation: Extraction of Volatile Thiols

A crucial first step in the analysis of this compound is its efficient extraction from the food matrix while minimizing degradation and artifact formation.

a) Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from food samples.

-

Principle: A fused silica fiber coated with a stationary phase is exposed to the headspace above the food sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

-

Typical Protocol:

-

A known amount of the homogenized food sample (e.g., fruit puree) is placed in a sealed vial.

-

An internal standard may be added for quantification.

-

The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time to allow for the equilibration of volatiles in the headspace.

-

The SPME fiber is exposed to the headspace for a defined extraction time.

-

The fiber is then retracted and immediately introduced into the GC injector for analysis.

-

b) Multidimensional Gas Chromatography with Sulfur Chemiluminescence Detection (MDGC-SCD)

For highly complex matrices and trace-level detection, MDGC provides superior separation power. When coupled with a sulfur-specific detector like the SCD, it offers excellent selectivity for sulfur-containing compounds.

-

Principle: MDGC utilizes two or more capillary columns with different stationary phases connected in series. A portion of the effluent from the first column containing the compounds of interest is selectively transferred to the second column for further separation. The SCD specifically detects sulfur compounds by converting them to sulfur monoxide (SO) in a hydrogen-rich flame, which then reacts with ozone to produce light that is detected by a photomultiplier tube.

-

Typical Protocol for Guava Fruit Analysis:

-

Extraction: The volatile fraction is extracted from guava juice using a suitable solvent (e.g., dichloromethane).

-

First Dimension GC: The extract is injected onto a polar capillary column (e.g., DB-WAX) to achieve an initial separation.

-

Heart-Cutting: The portion of the chromatogram containing this compound is selectively transferred ("heart-cut") to the second dimension.

-

Second Dimension GC: The "heart-cut" fraction is further separated on a chiral column (e.g., a cyclodextrin-based stationary phase) to resolve enantiomers if desired.

-

Detection: The effluent from the second column is directed to the Sulfur Chemiluminescence Detector for selective and sensitive detection of this compound.

-

Analytical Instrumentation and Conditions

a) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of volatile compounds.

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX) is used for separation.

-

Injector: Splitless or split injection mode is typically used, with an injector temperature around 250 °C.

-

Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C.

-

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used.

-

Detection Mode: Full scan mode is used for identification by comparing the obtained mass spectra with libraries (e.g., NIST, Wiley). Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity.

-

Biochemical Formation Pathways

The precise biochemical pathways leading to the formation of this compound in plants are not yet fully elucidated. However, it is understood that thiols in plants are generally derived from the sulfur assimilation pathway.

General Pathway of Thiol Biosynthesis in Plants:

The biosynthesis of sulfur-containing compounds in plants begins with the uptake of inorganic sulfate from the soil. This sulfate is then activated and reduced to sulfide. The sulfide is subsequently incorporated into an amino acid backbone, typically serine, to form cysteine. Cysteine serves as a central precursor for the synthesis of other thiols and sulfur-containing metabolites.

The formation of a C5 thiol like this compound likely involves a series of enzymatic reactions that modify a C5 precursor. Potential precursors could be derived from the degradation of fatty acids or from amino acid metabolism. The final step would involve the transfer of a sulfhydryl group to the C5 carbon skeleton, a reaction that could be catalyzed by a thiolase or a similar enzyme.

Below is a generalized diagram illustrating the key stages of sulfur assimilation leading to the formation of thiols.

References

Spectroscopic Profile of 2-Pentanethiol: A Technical Guide

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-pentanethiol (CAS No. 2084-19-7), a volatile thiol compound. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Summary of Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. This information is crucial for the identification, characterization, and quantification of this compound.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Due to the limited availability of experimental ¹H NMR data in publicly accessible databases, the following data is based on prediction tools and typical chemical shifts for similar aliphatic thiols.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.7 - 2.9 | m | CH-SH |

| ~1.4 - 1.6 | m | CH₂ |

| ~1.2 - 1.4 | m | CH₂ |

| ~1.2 | d | CH₃ (next to SH) |

| ~0.9 | t | CH₃ (terminal) |

Note: Predicted data should be confirmed with experimental results.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Similar to the ¹H NMR data, the ¹³C NMR data is based on predictive models due to the scarcity of experimental spectra. Carbons adjacent to the sulfur atom in thiols typically appear in the 20-40 ppm range.[1]

| Chemical Shift (ppm) | Assignment |

| ~35 - 40 | C2 (CH-SH) |

| ~30 - 35 | C3 (CH₂) |

| ~20 - 25 | C4 (CH₂) |

| ~20 - 25 | C1 (CH₃) |

| ~10 - 15 | C5 (CH₃) |

Note: Predicted data should be confirmed with experimental results.

Table 3: Infrared (IR) Spectroscopy Peak List

The following are characteristic infrared absorption peaks for this compound. The data is compiled from typical values for aliphatic thiols and available spectral information. A vapor phase IR spectrum is available through SpectraBase.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2550 - 2600 | Weak | S-H stretch |

| ~2850 - 3000 | Strong | C-H stretch (alkane) |

| ~1450 - 1470 | Medium | C-H bend (alkane) |

| ~1370 - 1380 | Medium | C-H bend (alkane) |

Table 4: Mass Spectrometry (MS) Data

The mass spectrometry data for this compound is available from the NIST Mass Spectrometry Data Center.[2] The data was likely obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

| m/z | Relative Intensity | Possible Fragment |

| 104 | Moderate | [M]⁺ (Molecular Ion) |

| 71 | Moderate | [M - SH]⁺ |

| 61 | High | [CH₃CH₂CH₂S]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 27 | High | [C₂H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary depending on the instrumentation and experimental setup.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small amount of liquid this compound is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The concentration is adjusted to obtain a good signal-to-noise ratio.

¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: The sample is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. A standard one-pulse experiment is performed to acquire the ¹H NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃).

-

Procedure: A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

FTIR Analysis:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the absorption of infrared radiation at different wavenumbers, resulting in a spectrum that is characteristic of the molecule's functional groups.

Mass Spectrometry (MS)

Sample Introduction and Ionization (GC-MS):

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Procedure: A small amount of the volatile this compound is injected into the GC, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer. In the ion source, the molecules are typically bombarded with high-energy electrons (Electron Ionization - EI), causing them to ionize and fragment.

Mass Analysis:

-

Procedure: The resulting ions (the molecular ion and various fragments) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). A detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram shows the likely fragmentation pathway of this compound in a mass spectrometer under electron ionization.

Caption: A diagram showing the fragmentation of this compound in MS.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Pentanethiol by Gas Chromatography-Mass Spectrometry